molecular formula C8H9ClFNO B2808246 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine CAS No. 1427453-22-2

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine

Cat. No.: B2808246
CAS No.: 1427453-22-2
M. Wt: 189.61
InChI Key: BMHPWCVDJMTVAH-UHFFFAOYSA-N
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Description

Contextualizing 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine within Halogenated Aryl Ether Amines

This compound belongs to the broad class of aryl ether amines, which are characterized by an amine function and an aryl ether moiety. Specifically, it is a halogenated derivative, featuring both a chlorine and a fluorine atom on the phenyl ring. The placement of these halogens at the ortho-positions (2- and 6-) relative to the ether linkage sterically shields the ether bond and significantly influences the electronic properties of the aromatic ring.

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.govacs.org The presence of fluorine, the most electronegative element, can alter pKa, conformation, and membrane permeability, while also participating in hydrogen bonding. nih.gov Chlorine, being larger and less electronegative than fluorine, also contributes to these effects and can form halogen bonds, which are increasingly recognized for their role in molecular recognition at protein-ligand interfaces. acs.orgnamiki-s.co.jp The combination of these two different halogens on the same aromatic ring provides a distinct electronic and steric profile, positioning this compound as a unique entity within the family of halogenated aryl ether amines.

Significance of the this compound Scaffold as a Synthetic Intermediate and Building Block

The molecular architecture of this compound makes it a versatile synthetic intermediate. The primary amine group is a key functional handle that can undergo a wide array of chemical transformations. These include N-alkylation, acylation, reductive amination, and participation in cross-coupling reactions to form more complex nitrogen-containing structures. rsc.org

The aryl ether component is a stable and prevalent motif in many biologically active compounds. The synthesis of such structures often relies on coupling reactions like the Ullmann condensation or Buchwald-Hartwig etherification. organic-chemistry.org As a pre-formed aryl ether amine, this compound allows chemists to bypass these steps and introduce the entire halogenated phenoxy-ethyl-amine fragment into a target molecule in a single step. This synthetic efficiency is highly valuable in multi-step syntheses, particularly in the development of pharmaceutical and agrochemical candidates. For instance, related phenoxy-ethylamine structures are intermediates in the synthesis of fungicides like prochloraz. google.com The presence of this scaffold in numerous patents suggests its utility in industrial research and development programs aimed at discovering new bioactive agents.

Overview of Emerging Research Trajectories for Aryl Ether Amine Compounds

Research involving aryl ether amine compounds is dynamic, with several key trends shaping the field. A major focus is the development of more efficient and sustainable synthetic methodologies. Traditional methods for constructing the C–O (ether) and C–N (amine) bonds often require harsh conditions or expensive transition metal catalysts. mdpi.com Contemporary research is exploring novel catalytic systems, including copper-catalyzed Chan-Lam coupling for N-arylation and advanced palladium-catalyzed systems for etherification, which operate under milder conditions and tolerate a wider range of functional groups. organic-chemistry.orgresearchgate.net

Furthermore, there is a growing interest in photoredox catalysis and metal-free synthesis routes to access these scaffolds, aligning with the principles of green chemistry. researchgate.netproquest.com The application of aryl ether amines as key structural motifs in medicinal chemistry continues to expand. They are integral components in molecules targeting a diverse range of biological pathways. Their ability to present functional groups in specific three-dimensional orientations makes them valuable for designing ligands with high affinity and selectivity for protein targets.

Current State of Academic Knowledge and Identified Research Gaps concerning this compound

A comprehensive review of publicly accessible academic literature reveals a significant research gap concerning this compound. Major chemical databases, such as PubChem, indicate that while the compound is cataloged and its basic properties are predicted, there is no associated peer-reviewed literature detailing its synthesis or application. uni.lu

This absence of academic publications stands in contrast to its appearance in patent literature, which points to its use primarily within industrial, rather than academic, research settings. The proprietary nature of this research means that detailed synthetic procedures, characterization data, and specific applications are not publicly disclosed. This creates a clear gap in the collective scientific knowledge. Key unanswered questions include its optimized synthesis, its full reactivity profile, and the specific biological targets or material science applications for which it has been designed as an intermediate. Further academic investigation would be beneficial to fully elucidate the chemical properties and potential utility of this specific halogenated aryl ether amine.

Compound Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 1427453-22-2
Molecular Formula C₈H₉ClFNO
Molecular Weight 189.61 g/mol
InChIKey BMHPWCVDJMTVAH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)OCCN)F

Data sourced from PubChem CID 80505186. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-6-fluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHPWCVDJMTVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427453-22-2
Record name 2-(2-chloro-6-fluorophenoxy)ethan-1-amine
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Synthetic Methodologies and Strategic Approaches for 2 2 Chloro 6 Fluorophenoxy Ethan 1 Amine and Its Analogs

Retrosynthetic Analysis and Design Considerations for the 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Framework

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. icj-e.orgresearchgate.net

The structure of this compound presents two logical points for disconnection: the aryl ether C-O bond and the C-N bond of the amine. numberanalytics.comamazonaws.com

C-O Bond Disconnection: This is the most common approach, breaking the bond between the aromatic ring and the ether oxygen. lkouniv.ac.inslideshare.net This disconnection leads to two synthons: a 2-chloro-6-fluorophenoxide anion and a positively charged 2-aminoethyl cation. This strategy is often favored because it allows for the use of well-established ether synthesis methods.

C-N Bond Disconnection: Alternatively, the bond between the ethyl chain and the nitrogen atom can be disconnected. This would yield a 2-(2-chloro-6-fluorophenoxy)ethyl electrophile and an ammonia (B1221849) surrogate. While viable, this approach can be more challenging due to the potential for over-alkylation of the amine. masterorganicchemistry.com

Based on the primary C-O disconnection strategy, the key building blocks for the synthesis are identified. The choice of these precursors is guided by their commercial availability and reactivity.

Role in Synthesis Precursor Molecule Rationale
Aryl Component2-Chloro-6-fluorophenol (B1225318)Provides the substituted aromatic ring. guidechem.com
Aminoethyl ComponentN-(2-bromoethyl)phthalimideActs as a protected form of 2-bromoethylamine, preventing the amine from interfering with the etherification step.
BasePotassium carbonate (K₂CO₃)A common base used to deprotonate the phenol, forming the nucleophilic phenoxide.
Deprotecting AgentHydrazine (B178648) (N₂H₄)Used to remove the phthalimide (B116566) protecting group to reveal the primary amine. chemeurope.comwikipedia.org

Established Synthetic Routes for this compound

The forward synthesis builds upon the retrosynthetic plan, employing established reactions to assemble the target molecule.

A prevalent and effective route involves a two-step sequence starting from 2-chloro-6-fluorophenol.

Williamson Ether Synthesis: The first step is the formation of the aryl ether bond. 2-chloro-6-fluorophenol is deprotonated by a base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the bromide from N-(2-bromoethyl)phthalimide in a classic Sₙ2 reaction. byjus.comwikipedia.org The phthalimide group serves to protect the amine functionality during this step. masterorganicchemistry.com

Deprotection (Ing-Manske Procedure): In the final step, the phthalimide protecting group is removed. This is commonly achieved by reacting the intermediate with hydrazine in a suitable solvent like ethanol. thermofisher.com This reaction, known as the Ing-Manske procedure, cleaves the N-alkylated phthalimide to liberate the desired primary amine, this compound, and produces a phthalhydrazide (B32825) precipitate. chemeurope.comwikipedia.orgrsc.org

While the Williamson ether synthesis is a cornerstone of ether formation, other modern coupling reactions are available and can be applied to related systems, offering alternatives that may be advantageous under specific circumstances. wikipedia.orgmasterorganicchemistry.com

Coupling Reaction Catalyst/Reagents Description
Ullmann Condensation Copper (Cu) catalyst, high temperatures. wikipedia.orgA copper-catalyzed reaction between an aryl halide and an alcohol or alkoxide. It is particularly useful for less reactive aryl halides. wikipedia.orgacs.orgnih.gov
Buchwald-Hartwig C-O Coupling Palladium (Pd) catalyst, phosphine (B1218219) ligand, base. wikipedia.orgjk-sci.comA versatile palladium-catalyzed cross-coupling reaction that forms C-O bonds between aryl halides/triflates and alcohols. It often proceeds under milder conditions than the Ullmann condensation. wikipedia.orgorganic-chemistry.org

Gabriel Synthesis: This classic method utilizes potassium phthalimide (or phthalimide and a base) to introduce a protected primary amine. wikipedia.orgthermofisher.com The reaction of the phthalimide anion with an alkyl halide, such as a 2-haloethyl precursor, followed by hydrazinolysis, is a robust and high-yielding method for preparing primary amines while avoiding the common problem of over-alkylation. masterorganicchemistry.comchemeurope.com The use of N-(2-bromoethyl)phthalimide directly incorporates the protected aminoethyl moiety in a single step. The subsequent deprotection with hydrazine is a standard procedure to release the free amine. researchgate.netresearchgate.netreddit.com

Principles of Green Chemistry in the Synthetic Design of this compound.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include atom economy, the use of safer solvents, and the reduction of waste.

Atom Economy: The traditional synthetic routes for compounds like this compound can have a low atom economy, particularly in steps that involve protecting groups or stoichiometric reagents. For instance, the use of a phthalimide group to introduce the amine functionality, while effective, generates a significant amount of phthalhydrazide as a byproduct during the deprotection step. A greener alternative would be a direct amination process, potentially using a catalyst that enables the direct conversion of the intermediate alcohol to the amine with ammonia, where the only byproduct is water. This would significantly improve the atom economy.

Safer Solvents and Reagents: The choice of solvents and reagents is a critical aspect of green synthetic design. Traditional syntheses may employ hazardous solvents like chlorinated hydrocarbons or ethers. A greener approach would involve the use of more benign solvents such as water, ethanol, or supercritical fluids where feasible. Furthermore, replacing hazardous reagents like lithium aluminum hydride, which requires stringent anhydrous conditions and produces hazardous waste, with catalytic hydrogenation for the reduction of the nitrile intermediate would be a significant improvement in the safety and environmental profile of the synthesis.

The table below summarizes the comparison of traditional versus greener approaches for the synthesis of this compound based on green chemistry principles.

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Atom Economy Use of protecting groups (e.g., phthalimide) leading to stoichiometric byproducts.Direct catalytic amination of the intermediate alcohol, producing only water as a byproduct.
Safer Solvents Use of chlorinated solvents (e.g., dichloromethane) or ethers (e.g., diethyl ether).Use of water, ethanol, or other bio-based solvents.
Safer Reagents Use of hazardous reducing agents like LiAlH4.Catalytic hydrogenation using a heterogeneous catalyst.
Waste Reduction Generation of significant amounts of inorganic salts and organic byproducts.Catalytic processes that minimize byproducts and allow for catalyst recycling.

Scalable Synthesis and Process Optimization for this compound Production.

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process optimization to ensure safety, efficiency, and cost-effectiveness.

Process Optimization: Key parameters for optimization include reaction temperature, pressure, concentration, and catalyst loading. For the Williamson ether synthesis step, optimization would involve finding the ideal balance between temperature and reaction time to maximize yield and minimize the formation of byproducts. The choice of base and solvent also plays a crucial role and would need to be optimized for a scalable process. In the subsequent amination step, if a catalytic route is employed, optimization of catalyst selection, loading, and reaction conditions would be critical to achieve high conversion and selectivity.

Flow Chemistry: The use of continuous flow reactors offers several advantages for the scalable synthesis of this compound. Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. For instance, the nitration of aromatic compounds, a common step in the synthesis of many chemical intermediates, can be performed more safely and efficiently in a continuous flow system. The synthesis of this compound could be adapted to a multi-step continuous flow process, where the crude product from one step is directly fed into the next reactor, minimizing manual handling and potential for exposure.

Downstream Processing: The purification of the final product is a critical aspect of scalable synthesis. The choice of purification method, such as distillation, crystallization, or chromatography, will depend on the physical properties of this compound and its impurities. Process optimization would involve developing a purification strategy that is efficient, scalable, and minimizes solvent usage and product loss.

The following table outlines key considerations for the scalable synthesis of this compound.

ParameterBatch Process ConsiderationsFlow Process Advantages
Heat Transfer Can be challenging to control in large reactors, potentially leading to hotspots and side reactions.Excellent heat transfer due to high surface area-to-volume ratio, allowing for better temperature control.
Safety Handling of large quantities of hazardous materials poses significant risks.Smaller reactor volumes and in-situ generation of reactive intermediates enhance safety.
Mixing Inefficient mixing in large vessels can lead to concentration gradients and reduced yields.Efficient mixing is achieved in microreactors, leading to improved reaction kinetics and selectivity.
Scalability Scaling up can be complex and may require significant process redesign.Scaling up is often more straightforward by "numbering up" (running multiple reactors in parallel).
Process Control Slower response to changes in reaction parameters.Precise control over residence time, temperature, and pressure allows for fine-tuning of the reaction.

Exploration of Chemical Reactivity and Derivatization Strategies for 2 2 Chloro 6 Fluorophenoxy Ethan 1 Amine

Functional Group Transformations and Modifications of the 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Core.

The core structure of this compound offers two primary loci for chemical modification: the terminal primary amine and the halogenated aryl ring. Transformations at these sites can significantly alter the molecule's physicochemical properties, such as its basicity, lipophilicity, and molecular interactions.

Derivatization at the Primary Amine Nitrogen.

The primary amine (–NH₂) is a versatile and highly reactive functional group, serving as a key handle for a wide array of chemical derivatizations. As a nucleophile and a base, it readily participates in reactions with various electrophiles to form stable covalent bonds. These transformations are fundamental in medicinal chemistry for modulating a compound's properties.

Common derivatization strategies include:

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides in the presence of a base yields stable amide derivatives. This transformation neutralizes the basicity of the amine and increases its lipophilicity.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamides. Like acylation, this modification removes the basic character of the nitrogen atom.

Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines. This process can be challenging to control, often resulting in mixtures of products, but it serves to maintain or slightly alter the basicity of the nitrogen center.

Reductive Amination: A controlled method for producing secondary or tertiary amines involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by an agent like sodium borohydride.

These transformations are summarized in the table below.

Reaction TypeReagent ExampleResulting Functional Group
AcylationAcetyl Chloride (CH₃COCl)N-acetyl amide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)N-tosyl sulfonamide
AlkylationMethyl Iodide (CH₃I)Secondary/Tertiary Amine
Reductive AminationAcetone, Sodium triacetoxyborohydrideN-isopropyl amine

Modifications of the Chlorinated and Fluorinated Aryl Moiety.

The 2-chloro-6-fluorophenyl group is an electron-deficient aromatic system, which influences its reactivity. The primary avenues for its modification are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces a leaving group (a halide in this case) on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org In the 2-chloro-6-fluorophenyl moiety, the halogens themselves are electron-withdrawing but are not as strongly activating as a nitro group. libretexts.org Therefore, SNAr reactions would likely require harsh conditions (high temperature, strong nucleophile). The chlorine atom is generally a better leaving group than fluorine in SNAr reactions that are not rate-limited by the initial nucleophilic attack. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful tools for modifying aryl halides via transition-metal catalysis. The chlorine atom on the ring is a suitable handle for reactions such as Suzuki coupling (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (to form C-N bonds with amines), and Sonogashira coupling (to form C-C triple bonds with terminal alkynes). These reactions proceed under milder conditions than SNAr and offer a highly versatile route to a wide range of complex derivatives.

Reaction TypeCatalyst/Reagents ExampleModification
Suzuki CouplingPd(PPh₃)₄, Phenylboronic acid, BaseReplacement of -Cl with a phenyl group
Buchwald-Hartwig AminationPd catalyst, Ligand, Morpholine, BaseReplacement of -Cl with a morpholinyl group
Sonogashira CouplingPd/Cu catalyst, Phenylacetylene, BaseReplacement of -Cl with a phenylethynyl group

Synthesis of Advanced Derivatives of this compound for Specific Research Applications.

Building upon the fundamental transformations, the core structure can be incorporated into more complex molecular designs, such as conjugates and prodrugs, for targeted biological research.

Design and Synthesis of Conjugates and Prodrugs based on this compound.

The primary amine of this compound is an ideal attachment point for creating prodrugs or bioconjugates.

Prodrugs: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. For primary amines, a common strategy is to form an amide linkage with an amino acid or a small peptide. nih.gov These amide bonds can be designed to be stable at physiological pH but susceptible to cleavage by specific enzymes (e.g., peptidases, amidases) at a target site, thereby releasing the active amine. This approach can be used to improve pharmacokinetic properties or for targeted drug delivery.

Conjugates: The molecule can also be conjugated to larger entities for specific applications. For instance, linking it to a polymer like polyethylene (B3416737) glycol (PEG) can improve solubility and circulation time. Attachment to a targeting ligand (e.g., an antibody or a peptide that recognizes a specific cell receptor) could direct the molecule to a particular tissue or cell type. The amine provides a straightforward site for forming a stable amide, urea, or thiourea (B124793) linkage to the conjugating partner.

Derivative TypeLinkage Chemistry ExamplePurpose
ProdrugAmide bond with GlycineEnzymatic release of the parent amine
ProdrugCarbamate linkageChemical or enzymatic hydrolysis to release the amine
ConjugateAmide bond to a PEG linkerImproved solubility and pharmacokinetics
ConjugateUrea linkage to a targeting peptideSite-specific delivery

Stereochemical Considerations and Atropisomerism in Derivative Synthesis.

While the parent molecule, this compound, is achiral, stereochemistry becomes a critical consideration in the synthesis of its derivatives.

The most significant stereochemical feature related to this structure is the potential for atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond, allowing for the isolation of distinct conformers. princeton.edu This phenomenon is common in systems with bulky substituents at the ortho positions of a biaryl or aryl-heteroaryl bond. nih.gov

In the case of this compound, the aryl-oxygen (Ar-O) bond is the potential stereogenic axis. The ring is substituted at both ortho positions (C2 with chlorine and C6 with fluorine). While chlorine and fluorine are not exceptionally large, significant steric hindrance could be introduced by derivatizing the ethanamine side chain with a sufficiently bulky group. If the rotational energy barrier around the Ar-O bond becomes high enough (typically >23 kcal/mol), rotation at room temperature will be slow, and stable, non-interconverting atropisomeric enantiomers could exist. princeton.edunih.gov The synthesis of such derivatives would result in a racemic mixture that could potentially be resolved using chiral chromatography. acs.org The distinct three-dimensional arrangement of atropisomers can lead to different biological activities, making their study a key aspect of drug design. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 2 Chloro 6 Fluorophenoxy Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of 2-(2-chloro-6-fluorophenoxy)ethan-1-amine. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry and the spatial distribution of its electrons.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps are color-coded to represent regions of negative and positive electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to create regions of negative potential, while the amine group's hydrogen atoms would be areas of positive potential. These insights are vital for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Parameter Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital
LUMO Energy -0.8 eV Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.7 eV Indicator of chemical reactivity and stability

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum chemical calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the movements of atoms and bonds based on classical mechanics, MD simulations can explore the conformational landscape of this compound.

These simulations can reveal the different shapes (conformations) the molecule can adopt due to the rotation of its single bonds. Understanding the flexibility of the ethanamine side chain and its orientation relative to the substituted phenyl ring is crucial for predicting how the molecule might fit into a binding site of a biological macromolecule. The simulations can also identify the most stable and frequently occurring conformations in different environments, such as in a vacuum or in a solvent like water. This information provides a more realistic understanding of the molecule's behavior in a physiological context.

Docking Studies to Investigate Potential Binding Interactions with Macromolecular Targets for Related Compounds

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The docking algorithm would then explore various binding poses, calculating a "docking score" for each to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the amine group and amino acid residues, or hydrophobic interactions involving the chloro-fluorophenyl ring. Such studies are pivotal in structure-based drug design for identifying potential biological targets and optimizing ligand-receptor interactions.

Table 2: Illustrative Docking Results for a Related Phenoxy Compound with a Hypothetical Target

Parameter Value Description
Binding Affinity -8.2 kcal/mol Estimated free energy of binding
Key Interacting Residues Tyr123, Ser345, Leu456 Amino acids in the binding pocket forming interactions
Hydrogen Bonds 2 Number of hydrogen bonds formed with the target

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can also predict the spectroscopic properties of this compound, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths at which the molecule absorbs light. researchgate.net This is based on the electronic transitions between molecular orbitals.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning the observed spectral peaks to specific molecular vibrations, such as the stretching of the C-Cl, C-F, C-O, and N-H bonds, or the bending motions of the ethyl chain. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR data, providing a powerful tool for structure verification. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Interpretation
UV-Vis (in silico) λmax ≈ 275 nm Predicted maximum absorption wavelength
IR (in silico) ~3400 cm⁻¹ N-H stretching vibration of the amine group

Mechanistic Investigations and Biological Target Elucidation Based on Analogs and Potential Applications

Exploration of Potential Molecular Mechanisms of Action for Related Aryl Ether Amine Compounds

One potential mechanism of action involves the binding of these compounds to specific receptors on cell surfaces, which can modulate receptor activity and trigger intracellular signaling pathways. Another possibility is the inhibition of enzyme activity, which can disrupt metabolic processes and other cellular functions. The specific halogen substitutions on the phenyl ring, such as the chloro and fluoro groups in "2-(2-Chloro-6-fluorophenoxy)ethan-1-amine," can significantly influence the compound's binding affinity and metabolic stability.

The ether linkage in these molecules can also be a site of metabolic activity. Studies on aryl ether derivatives have shown that the cleavage of this bond can be a key step in their metabolism and mechanism of action. rsc.orgresearchgate.net Furthermore, the amine group is a common functional group in many biologically active compounds and can participate in various interactions, including hydrogen bonding and ionic interactions, with biological targets. vaia.com

Identification of Putative Biological Targets and Pathways Influenced by Structurally Related Compounds

Based on the activities of structurally analogous compounds, several putative biological targets and pathways can be considered for "this compound".

Hypoxia-Inducible Factor-2α (HIF-2α): Several aryl ether compounds have been identified as inhibitors of HIF-2α. google.com HIF-2α is a transcription factor that plays a crucial role in the cellular response to hypoxia and is implicated in the development of certain cancers. google.comnih.gov The mechanism of inhibition often involves the binding of the compound to a pocket within the HIF-2α protein, preventing its dimerization with HIF-1β and subsequent activation of target genes. google.com Given the structural similarities, "this compound" could potentially interact with and inhibit HIF-2α activity.

G Protein-Coupled Receptor 84 (GPR84): GPR84 is a proinflammatory G protein-coupled receptor that is activated by medium-chain fatty acids. nih.gov It is considered a potential therapeutic target for inflammatory diseases. nih.govacs.org Structurally diverse small molecules, including those with aryl ether motifs, have been developed as antagonists for GPR84. acs.orgresearchgate.net These antagonists typically act by competitively blocking the binding of agonists to the receptor. acs.org Therefore, GPR84 represents another plausible target for aryl ether amines.

Androgen Receptors (AR): Androgen receptors are ligand-activated transcription factors that are critical for male sexual development and are implicated in prostate cancer. nih.govnih.gov A variety of non-steroidal compounds, including those with aryl ether and related structures, have been developed as AR antagonists. cancer.govgoogle.com These compounds function by competing with endogenous androgens for binding to the AR, thereby inhibiting its transcriptional activity. google.com The aryl ether amine scaffold could potentially be adapted to target the androgen receptor.

In Vitro Research Models for Investigating Potential Biological Effects of Aryl Ether Amines

To investigate the potential biological effects of aryl ether amines like "this compound," a variety of in vitro research models can be employed. These models allow for controlled experiments to elucidate the compound's mechanism of action and identify its cellular targets.

Cell-Based Assays:

Cancer Cell Lines: To study potential anticancer effects, various cancer cell lines can be used. For example, to investigate HIF-2α inhibition, 786-O renal cancer cells, which have a constitutively active HIF-2α pathway, are a common model. google.com

Immune Cell Lines: To explore effects on inflammatory pathways, immune cell lines such as human monocytic THP-1 cells or mouse macrophage RAW 264.7 cells, which express GPR84, can be utilized. nih.govnih.gov

Prostate Cancer Cell Lines: For assessing activity at the androgen receptor, prostate cancer cell lines like LNCaP or VCaP are frequently used.

Recombinant Protein Assays:

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, purified recombinant enzymes can be used in in vitro assays to measure the compound's inhibitory potency (e.g., IC50 values).

Receptor Binding Assays: To determine the affinity of the compound for a specific receptor, radioligand binding assays or other competition binding assays using purified receptor proteins can be performed.

Three-Dimensional (3D) Culture Models:

Spheroids and Organoids: These models more closely mimic the in vivo environment compared to traditional 2D cell cultures. They can be used to assess the penetration and efficacy of compounds in a more physiologically relevant context. nih.gov

The following table summarizes some of the relevant in vitro models:

Model TypeSpecific ExampleTarget of Interest
Cancer Cell Line786-OHIF-2α
Immune Cell LineTHP-1GPR84
Prostate Cancer Cell LineLNCaPAndrogen Receptor
3D CultureTumor SpheroidsGeneral Anticancer Activity

Functional Assays for Characterizing Molecular Responses and Cellular Interactions

A range of functional assays can be used to characterize the molecular responses and cellular interactions of aryl ether amines. These assays provide quantitative data on the compound's effects on specific biological processes.

Reporter Gene Assays:

These assays are used to measure the activity of a specific transcription factor. For example, a luciferase reporter gene under the control of a hypoxia response element (HRE) can be used to quantify the inhibitory effect of a compound on HIF-2α transcriptional activity. google.com

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA can be used to measure the levels of specific proteins, such as cytokines or growth factors, that are secreted by cells in response to treatment with the compound. For instance, an ELISA for Vascular Endothelial Growth Factor (VEGF), a downstream target of HIF-2α, can be used to assess the functional consequence of HIF-2α inhibition. google.com

GTPγS Binding Assays:

This assay is used to measure the activation of G protein-coupled receptors like GPR84. The binding of a radiolabeled, non-hydrolyzable GTP analog ([35S]GTPγS) to G proteins is measured in the presence and absence of the compound to determine if it acts as an agonist or antagonist. acs.org

Western Blotting:

Western blotting can be used to detect and quantify the levels of specific proteins within cells. For example, it can be used to measure the levels of HIF-2α protein to see if the compound affects its stability.

Cell Viability and Proliferation Assays:

Assays such as the MTT or CellTiter-Glo assay can be used to determine the effect of the compound on cell viability and proliferation, which is a crucial first step in assessing its potential as a therapeutic agent.

The following table provides an overview of functional assays and their applications:

AssayPurposeExample Application
Reporter Gene AssayMeasure transcription factor activityQuantify HIF-2α inhibition
ELISAQuantify protein secretionMeasure VEGF levels
GTPγS Binding AssayMeasure GPCR activationDetermine GPR84 agonism/antagonism
Western BlottingQuantify protein levelsAssess HIF-2α protein stability
MTT AssayMeasure cell viabilityDetermine cytotoxicity

Advanced Analytical Techniques for Characterization and Quantification of 2 2 Chloro 6 Fluorophenoxy Ethan 1 Amine

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic techniques are indispensable for determining the molecular structure of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine. Each method provides unique insights into the compound's atomic composition and connectivity.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching of the primary amine group, C-O-C stretching of the ether linkage, C-Cl and C-F stretching from the substituted aromatic ring, and C-H stretching from both the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak would confirm the compound's molecular weight. Predicted mass spectrometry data suggests the monoisotopic mass to be 189.03568 Da. uni.lu The fragmentation pattern, resulting from the breakdown of the molecular ion, would offer further structural clues, such as the loss of the amine group or cleavage of the ether bond.

Predicted Mass Spectrum Data uni.lu

Adductm/z
[M+H]⁺190.04296
[M+Na]⁺212.02490
[M-H]⁻188.02840
[M+NH₄]⁺207.06950
[M+K]⁺227.99884
[M+H-H₂O]⁺172.03294

Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC))

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. Detection is commonly performed using a UV detector. The retention time of the main peak would be specific to the compound under the given conditions, and the area of the peak would be proportional to its concentration, allowing for accurate quantification of purity.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the amine functional group, derivatization might be necessary to improve the volatility and chromatographic behavior of this compound and prevent peak tailing. A capillary column with a suitable stationary phase would be used for separation, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. uva.es SFC can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. uva.es For the analysis of an amine-containing compound like this compound, a polar co-solvent (modifier) would be added to the carbon dioxide mobile phase to achieve adequate retention and separation on a suitable stationary phase. afmps.be

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. However, obtaining single crystals of sufficient quality can be a significant challenge. There is no publicly available X-ray crystal structure data for this specific compound at present.

Future Directions and Emerging Research Avenues for 2 2 Chloro 6 Fluorophenoxy Ethan 1 Amine

Development of Novel and Efficient Synthetic Methodologies for its Production

The synthesis of aryl ether amines is a cornerstone of medicinal and materials chemistry. Future research into 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine will likely focus on optimizing its production, moving beyond traditional methods toward more efficient, sustainable, and scalable catalytic systems.

Historically, the formation of the critical aryl ether C-O bond has been achieved through methods like the Ullmann condensation. This reaction typically involves the copper-promoted coupling of an aryl halide with an alcohol. wikipedia.orgnih.gov However, classic Ullmann conditions often require harsh reaction parameters, such as high temperatures (frequently over 210°C), polar solvents, and stoichiometric amounts of copper, which can limit functional group tolerance and pose environmental concerns. wikipedia.org

Modern synthetic chemistry offers several promising avenues for improvement. The development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variants, has revolutionized the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.org These methods often proceed under much milder conditions and with a broader substrate scope. wikipedia.org Future research could focus on developing a bespoke catalyst system, likely involving a palladium precursor and a sterically hindered phosphine (B1218219) ligand, to efficiently couple 2-chloro-6-fluorophenol (B1225318) with a protected 2-aminoethanol derivative. nih.gov

Another key area is the advancement of copper-catalyzed C-O coupling reactions. The introduction of bidentate ligands for soluble copper catalysts has enabled Ullmann-type reactions to proceed under milder conditions, greatly expanding their utility and attractiveness for both academic and industrial applications. mdpi.com The optimization of these newer copper-catalyzed systems could provide a more cost-effective and sustainable alternative to palladium-based methods. mdpi.com

A comparative overview of these potential synthetic strategies is presented below.

FeatureTraditional Ullmann CondensationModern Copper-Catalyzed CouplingBuchwald-Hartwig C-O Coupling
Catalyst Stoichiometric Copper PowderCatalytic Soluble Cu(I)/Cu(II) SaltsCatalytic Palladium(0) Complexes
Ligand Typically NoneDiamines, Acetylacetonates, etc. wikipedia.orgBulky Phosphine Ligands (e.g., RuPhos) nih.gov
Temperature High (>200 °C) wikipedia.orgMild to Moderate (50-120 °C) mdpi.comRoom Temperature to Moderate (<120 °C)
Substrate Scope Limited, requires activated aryl halides wikipedia.orgBroad, including less reactive halidesVery Broad, high functional group tolerance
Key Advantage Low cost of catalyst sourceImproved conditions, cost-effectiveHigh efficiency and broad applicability
Key Disadvantage Harsh conditions, low yieldLigand sensitivity, moderate yieldsCost of palladium and ligands

Future synthetic research will aim to identify the optimal balance of cost, efficiency, and environmental impact for the large-scale production of this compound and its derivatives.

Potential Applications in Materials Science and Chemical Biology

The unique combination of a fluorinated aromatic system and a flexible ether amine chain suggests intriguing possibilities in both materials science and chemical biology.

In Materials Science , the incorporation of fluorine into polymers is a well-established strategy for creating materials with desirable properties. Fluorinated poly(aryl ether)s (FPAEs) are known for their high thermal stability, excellent hydrophobicity, low water absorption, and, crucially, low dielectric constants. rsc.orgrsc.orgtandfonline.com These properties are highly sought after for applications in microelectronics and high-speed communication networks, where materials are needed to insulate components and minimize signal loss. rsc.orgrsc.org The monomer unit this compound, or a derivative, could serve as a building block for novel FPAEs. Research in this area would involve polymerization studies to create new materials and subsequent characterization of their thermal, mechanical, and dielectric properties. acs.orgresearchgate.netacs.org

PropertyBenefit of FluorinationPotential Application
Low Dielectric Constant Reduced signal propagation delay and loss rsc.orgbit.edu.cnSubstrates for flexible printed circuits, 5G/6G components
High Thermal Stability Durability in high-temperature environments rsc.orgrsc.orgAerospace components, high-performance coatings
Hydrophobicity/Low Water Absorption Prevents moisture-induced changes in dielectric properties rsc.orgacs.orgEncapsulants for electronic devices, moisture barrier films
Enhanced Solubility Improved processability of polymers bit.edu.cnSpin-coating and film-casting applications

In Chemical Biology , the fluorine atom is a powerful tool for modulating the biological activity of small molecules. nih.govnih.gov Its high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, while significantly altering local electronic properties, metabolic stability, and binding affinities. researchgate.netresearchgate.net The this compound scaffold could be used as a chemical probe to study biological systems. The fluorine atom provides a unique spectroscopic handle for ¹⁹F NMR studies, which can be used to investigate protein-ligand interactions and conformational changes in biomolecules without the background noise present in ¹H NMR. nih.govacs.org Furthermore, fluorinated amines can serve as valuable building blocks in drug discovery, where the introduction of fluorine can enhance metabolic stability and bioavailability. alfa-chemistry.comnih.gov

Integration with High-Throughput Screening Platforms and Artificial Intelligence in Chemical Research

Modern chemical research is increasingly driven by automation and data science. The future exploration of this compound and its chemical space will be significantly accelerated by integrating high-throughput screening (HTS) and artificial intelligence (AI).

High-Throughput Screening (HTS) platforms can rapidly evaluate thousands of reaction conditions in parallel, dramatically speeding up the optimization of synthetic routes. tandfonline.commpg.de For the production of this compound, HTS could be used to screen libraries of ligands and catalysts for C-O coupling reactions to identify the most efficient system, saving significant time and resources compared to traditional one-at-a-time experimentation. tandfonline.comacs.org Furthermore, once a library of derivatives is synthesized, HTS can be employed to screen for biological activity against various targets. mdpi.com

TechnologyApplication to this compound Research
AI-Powered Retrosynthesis Propose novel and efficient synthetic routes from available starting materials. acs.org
Machine Learning Optimization Fine-tune reaction conditions (catalyst loading, temperature, etc.) for maximum yield and purity. acs.org
High-Throughput Experimentation Screen hundreds of catalysts and ligands in parallel to discover optimal conditions for C-O coupling. tandfonline.com
Automated Synthesis Platforms Combine AI-designed routes with robotics for rapid synthesis of a library of derivatives for further testing.

Addressing Unexplored Biological Activities and Therapeutic Potentials of Fluorinated Aryl Ether Amines

The true potential of this compound likely lies in the unexplored biological activities of the broader class of fluorinated aryl ether amines. The introduction of fluorine into drug candidates is a proven strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov The C-F bond can block metabolic pathways, increase binding affinity to target proteins, and modulate pKa to improve cell membrane permeability. researchgate.netresearchgate.net

Given the structural alerts present in the molecule, several therapeutic areas warrant investigation:

Neuroscience: Many centrally acting drugs feature an aryl ether or phenoxy-ethylamine motif. The specific halogenation pattern (chloro- and fluoro-) on the aromatic ring could modulate selectivity and affinity for various receptors and transporters in the central nervous system.

Oncology and Immunology: Aryl amines and ethers are common substructures in kinase inhibitors and other anticancer agents. The unique electronic profile imparted by the fluorine and chlorine atoms could lead to novel interactions with target proteins.

Infectious Diseases: Fluorination is a common strategy in the development of antibacterial and antifungal agents. Fluoroquinolones are a prominent example of the success of this approach. nih.gov

Future research should involve synthesizing a library of analogs based on the this compound scaffold and screening them against a wide range of biological targets. This systematic exploration, guided by computational modeling and HTS, will be key to uncovering the therapeutic potential of this promising class of molecules.

Q & A

Q. Critical Factors :

  • Temperature control during halogenation to prevent byproducts.
  • Solvent choice (DMF or THF) to enhance nucleophilicity.
  • Purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, amine protons at δ 1.8–2.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₁₀Cl₂FN: 210.08 g/mol) and fragmentation patterns .
Parameter Value Source
Molecular FormulaC₈H₁₀Cl₂FN
CAS Number870717-94-5
InChI KeyDCNISAIPBAVUSA-UHFFFAOYSA

How do researchers address discrepancies in biological activity data between this compound and its structural analogs?

Advanced Research Question
Discrepancies often arise from substituent positioning. For example:

  • Meta vs. Para Substitution : The 6-fluoro isomer (target compound) shows higher receptor binding affinity than the 4-fluoro analog due to reduced steric hindrance .
  • Methodology :
    • Perform comparative docking studies using AutoDock Vina to predict binding modes.
    • Validate via competitive radioligand assays (e.g., with ³H-serotonin receptors) .
    • Analyze pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) to rule out degradation artifacts .

What computational strategies are employed to predict the binding affinity of this compound with neurological receptors?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model interactions with serotonin (5-HT₂A) receptors over 100-ns trajectories.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • QSAR Models : Coramine substituent parameters (e.g., Hammett σ values) with IC₅₀ data from analogs .

What are the primary research applications of this compound in medicinal chemistry and chemical biology?

Basic Research Question

  • Neurological Probes : Study serotonin transporter (SERT) inhibition in vitro .
  • Intermediate Synthesis : Build piperazine derivatives for antipsychotic drug candidates .
  • Metabolic Pathway Analysis : Track amine oxidase activity via fluorometric assays .

How does positional isomerism of chloro and fluoro substituents impact the physicochemical properties of this compound compared to its 4-fluoro analog?

Advanced Research Question

  • Solubility : The 6-fluoro isomer has lower aqueous solubility (0.8 mg/mL) due to intramolecular H-bonding, while the 4-fluoro analog dissolves readily (3.2 mg/mL) .
  • Lipophilicity : logP values differ by 0.5 units (6-fluoro: 2.1 vs. 4-fluoro: 1.6), affecting blood-brain barrier permeability .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows the 6-fluoro isomer degrades at 215°C vs. 195°C for the 4-fluoro .

What safety protocols should be followed when handling this compound hydrochloride in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of hydrochloride dust .
  • Waste Disposal : Neutralize with 10% NaOH before disposing in halogenated waste containers .

What experimental approaches are used to determine the metabolic stability of this compound in preclinical models?

Advanced Research Question

  • In Vitro Assays : Incubate with rat liver microsomes and NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
  • Pharmacokinetic Studies : Administer IV/PO doses to rodents and measure plasma half-life (t₁/₂) and bioavailability .

How is the purity of this compound typically assessed, and what analytical thresholds are considered acceptable for research use?

Basic Research Question

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to achieve baseline separation; purity ≥98% is required for biological assays .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (deviation ≤0.4%) .
  • Karl Fischer Titration : Ensure water content <0.5% w/w for hygroscopic hydrochloride salts .

What strategies are implemented to optimize regioselectivity during electrophilic substitution reactions in the synthesis of this compound derivatives?

Advanced Research Question

  • Directing Groups : Install nitro (-NO₂) groups para to the reaction site to guide halogenation .
  • Lewis Acid Catalysts : Use FeCl₃ to enhance electrophilic aromatic substitution at the 2-position .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, minimizing side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.